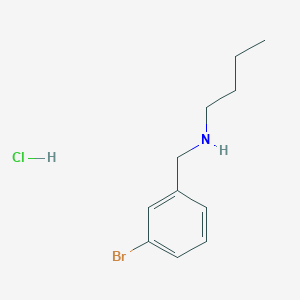

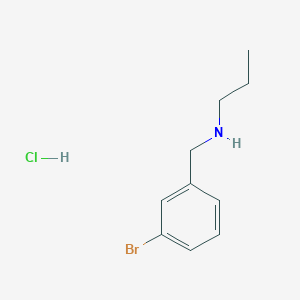

N-(3-Bromobenzyl)-1-propanamine hydrochloride

Descripción general

Descripción

“N-(3-Bromobenzyl)-1-propanamine hydrochloride” is a chemical compound with the linear formula C11 H16 Br N . Cl H . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of “N-(3-Bromobenzyl)-1-propanamine hydrochloride” consists of a benzene ring substituted with a bromomethyl group . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-Bromobenzyl)-1-propanamine hydrochloride” are not available, it’s known that similar compounds, such as 3-(bromoacetyl)coumarins, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Challenges and Structural Complexity The synthesis of bulky, structurally demanding N,O-ligands, such as N-(3-Bromobenzyl)-1-propanamine hydrochloride derivatives, poses significant challenges due to their complex structures. The synthesis involves multiple steps, including the Mannich reaction and selective substitution reactions, to produce pentadentate N,O-ligands. These compounds offer potential for further functionalization due to a free site on the nitrogen atom, making them versatile for various applications (Olesiejuk et al., 2018).

Utility in Organic Synthesis N-(3-Bromobenzyl)-1-propanamine hydrochloride and its derivatives serve as important intermediates in organic synthesis. They are utilized in the production of various compounds in the fields of medicine, pesticides, and chemical industries. The synthesis process is characterized by its simplicity, short reaction times, and environmental friendliness, indicating the compound's significant role in efficient and sustainable chemical synthesis (Wang Ling-ya, 2015).

Role in Drug Synthesis These compounds are also pivotal in the synthesis of HIV protease inhibitors. Specifically, they are used as intermediates in the preparation of hydroxyethylamine-based inhibitors, showcasing their importance in medicinal chemistry. The synthesis process is advantageous as it avoids hazardous reagents and chromatographic purifications, making it suitable for large-scale production (Beaulieu & Wernic, 1996).

Biological Applications and Implications

Antiviral and Enzyme Inhibition Properties N-(3-Bromobenzyl)-1-propanamine hydrochloride derivatives have shown potential in biological applications, particularly in enzyme inhibition and antiviral activities. For instance, some derivatives exhibit significant inhibition of dopamine-beta-hydroxylase, an enzyme involved in neurotransmitter synthesis. Additionally, certain compounds demonstrate notable antiviral properties, inhibiting the multiplication of viruses such as Vaccinia and Herpes simplex in tissue cultures (Fujii et al., 1979).

Hepatoprotective Effects Derivatives of N-(3-Bromobenzyl)-1-propanamine hydrochloride have been studied for their hepatoprotective properties. Some synthesized compounds, particularly water-soluble derivatives, exhibit pronounced hepatoprotective activity, offering potential therapeutic benefits against liver damage induced by substances like tetrachloromethane (Dyubchenko et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-(3-Bromobenzyl)-1-propanamine hydrochloride is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

N-(3-Bromobenzyl)-1-propanamine hydrochloride interacts with tubulin by binding to it . This interaction perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .

Biochemical Pathways

The compound affects the microtubule dynamics, a critical pathway in cell division and intracellular transport . By binding to tubulin, it disrupts the normal architecture of microtubules, leading to changes in cell structure and function .

Result of Action

The compound’s action results in the inhibition of cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of normal microtubule architecture in cells is a peculiar feature of the drug treatment .

Action Environment

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSORRRNVDMMWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromobenzyl)-1-propanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

amine hydrochloride](/img/structure/B3165815.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

Amine Hydrochloride](/img/structure/B3165826.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)